Branched chain amino acids

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

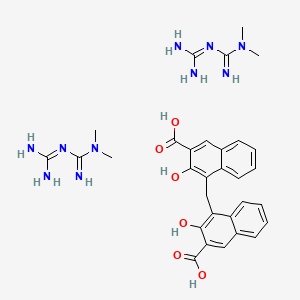

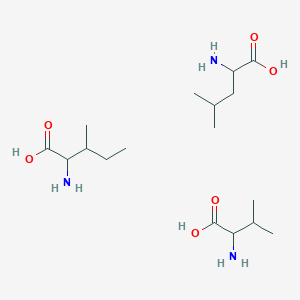

Branched chain amino acids are a group of essential amino acids that include leucine, isoleucine, and valine. These amino acids are characterized by their aliphatic side-chains with a branch, which distinguishes them from other amino acids. They are essential for humans, meaning they must be obtained through diet as the body cannot synthesize them. This compound play crucial roles in protein synthesis, metabolic regulation, and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of branched chain amino acids involves several enzymatic steps. For instance, the synthesis of leucine, isoleucine, and valine involves enzymes such as threonine dehydrogenase, acetohydroxyacid synthase, ketoacid reductoisomerase, dihydroxyacid dehydrogenase, and aminotransferase. These enzymes catalyze reactions that convert precursors like pyruvate and 2-ketobutyrate into the final amino acids .

Industrial Production Methods

Industrial production of this compound often utilizes bacterial strains such as Corynebacterium glutamicum. Genetic engineering techniques are employed to enhance the production of these amino acids. The process involves fermentation, where the bacteria are cultured in a controlled environment to produce the desired amino acids. The amino acids are then extracted and purified for use .

Analyse Chemischer Reaktionen

Types of Reactions

Branched chain amino acids undergo various chemical reactions, including oxidation, reduction, and transamination. These reactions are crucial for their metabolic functions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include α-ketoglutarate, which is involved in transamination reactions. Enzymes such as branched chain amino acid aminotransferase catalyze these reactions under physiological conditions .

Major Products Formed

The major products formed from the reactions of this compound include branched chain α-keto acids and glutamate. These products are further metabolized in the body to produce energy and other essential compounds .

Wissenschaftliche Forschungsanwendungen

Branched chain amino acids have numerous scientific research applications across various fields:

Wirkmechanismus

Branched chain amino acids exert their effects through several mechanisms. They are involved in protein synthesis by activating the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell growth and metabolism. Additionally, this compound serve as substrates for energy production, particularly during exercise. They are transaminated in skeletal muscle to produce acetyl-CoA, which enters the Krebs cycle to generate energy .

Vergleich Mit ähnlichen Verbindungen

Branched chain amino acids are unique due to their branched aliphatic side-chains. Similar compounds include other essential amino acids such as lysine, methionine, and threonine. this compound are distinct in their metabolic pathways and physiological roles. For example, unlike lysine and methionine, this compound are primarily metabolized in skeletal muscle rather than the liver .

Similar Compounds

- Lysine

- Methionine

- Threonine

These amino acids share some functional similarities with this compound but differ in their structure and specific metabolic roles .

Eigenschaften

Molekularformel |

C17H37N3O6 |

|---|---|

Molekulargewicht |

379.5 g/mol |

IUPAC-Name |

2-amino-3-methylbutanoic acid;2-amino-3-methylpentanoic acid;2-amino-4-methylpentanoic acid |

InChI |

InChI=1S/2C6H13NO2.C5H11NO2/c1-4(2)3-5(7)6(8)9;1-3-4(2)5(7)6(8)9;1-3(2)4(6)5(7)8/h2*4-5H,3,7H2,1-2H3,(H,8,9);3-4H,6H2,1-2H3,(H,7,8) |

InChI-Schlüssel |

OCUSNPIJIZCRSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)

![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)